Cas no 2228339-64-6 (tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate)

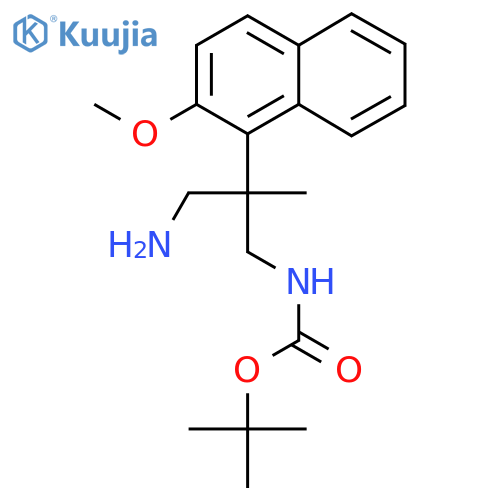

2228339-64-6 structure

商品名:tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate

tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate

- EN300-1894223

- tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate

- 2228339-64-6

-

- インチ: 1S/C20H28N2O3/c1-19(2,3)25-18(23)22-13-20(4,12-21)17-15-9-7-6-8-14(15)10-11-16(17)24-5/h6-11H,12-13,21H2,1-5H3,(H,22,23)

- InChIKey: UUEOGDKFFDPGOB-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=C2C=CC=CC2=C1C(C)(CN)CNC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 344.20999276g/mol

- どういたいしつりょう: 344.20999276g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 449

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1894223-10.0g |

tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate |

2228339-64-6 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1894223-1g |

tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate |

2228339-64-6 | 1g |

$1172.0 | 2023-09-18 | ||

| Enamine | EN300-1894223-0.25g |

tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate |

2228339-64-6 | 0.25g |

$1078.0 | 2023-09-18 | ||

| Enamine | EN300-1894223-0.05g |

tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate |

2228339-64-6 | 0.05g |

$983.0 | 2023-09-18 | ||

| Enamine | EN300-1894223-0.5g |

tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate |

2228339-64-6 | 0.5g |

$1124.0 | 2023-09-18 | ||

| Enamine | EN300-1894223-2.5g |

tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate |

2228339-64-6 | 2.5g |

$2295.0 | 2023-09-18 | ||

| Enamine | EN300-1894223-1.0g |

tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate |

2228339-64-6 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1894223-5.0g |

tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate |

2228339-64-6 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1894223-10g |

tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate |

2228339-64-6 | 10g |

$5037.0 | 2023-09-18 | ||

| Enamine | EN300-1894223-0.1g |

tert-butyl N-[3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropyl]carbamate |

2228339-64-6 | 0.1g |

$1031.0 | 2023-09-18 |

tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

2228339-64-6 (tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate) 関連製品

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量